molecular formula C19H25N7O2S B2831063 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1206995-99-4

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2831063
CAS No.: 1206995-99-4
M. Wt: 415.52
InChI Key: ZXMLOIBMAIMPQX-UHFFFAOYSA-N
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Description

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

One significant area of application for derivatives closely related to the specified compound involves anticancer activities. A study by Evren et al. (2019) synthesized and evaluated the biological activity of thiazole derivatives, including structures analogous to the specified compound, showing selective cytotoxicity against human lung adenocarcinoma cells (A549) while exhibiting minimal toxicity toward non-cancerous cells (NIH/3T3). This selectivity suggests a promising approach for targeted cancer therapy, with specific derivatives demonstrating high apoptosis induction compared to standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Applications

Derivatives of the compound have also been investigated for their antimicrobial efficacy. Darwish et al. (2014) explored novel heterocyclic compounds incorporating sulfamoyl moiety, showcasing broad-spectrum antimicrobial properties. Although not directly analogous, the synthetic approach and structural motifs bear relevance to the specified compound, indicating potential for antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis of Complex Heterocyclic Structures

The specified compound's structural framework serves as a precursor for synthesizing complex heterocyclic structures. Research by Naraboli and Biradar (2017) entailed the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, revealing potent antimicrobial and antioxidant activities. This underscores the versatility of such compounds in generating diverse heterocyclic architectures with significant biological activities (Naraboli & Biradar, 2017).

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-24-19(21-22-23-24)29-13-17(27)20-15-5-7-16(8-6-15)25-9-2-10-26(12-11-25)18(28)14-3-4-14/h5-8,14H,2-4,9-13H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLOIBMAIMPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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